molecular formula C21H22ClN3O5S B2579994 3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185171-93-0

3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2579994
CAS No.: 1185171-93-0
M. Wt: 463.93
InChI Key: BRGWXKCUQWQOIW-UHFFFAOYSA-N
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Description

The compound 3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one features a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core, a spirocyclic scaffold with three nitrogen atoms. Key structural attributes include:

  • A 3,4-dimethoxyphenylsulfonyl group at position 8, which enhances polarity and may influence solubility and receptor binding.

Properties

IUPAC Name

3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S/c1-29-17-7-6-16(13-18(17)30-2)31(27,28)25-10-8-21(9-11-25)23-19(20(26)24-21)14-4-3-5-15(22)12-14/h3-7,12-13H,8-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGWXKCUQWQOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C21_{21}H22_{22}ClN3_3O5_5S
  • Molecular Weight : 463.9 g/mol
  • CAS Number : 1185171-93-0

Biological Activity Overview

The compound exhibits a variety of biological activities that suggest its potential as a therapeutic agent. Here are the key areas of interest:

Antimicrobial Activity

Research indicates that compounds with similar structures to 3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one have shown promising antimicrobial properties. For instance, derivatives of chlorophenyl compounds have been evaluated for their antifungal and antitubercular activities . The presence of the dimethoxyphenyl sulfonyl group may enhance these effects through increased lipophilicity and interaction with microbial membranes.

Cytotoxic Effects

Studies on related triazole derivatives have demonstrated selective cytotoxic effects against melanoma cells. For example, a derivative exhibited a 4.9-fold increase in cytotoxicity against VMM917 melanoma cells compared to normal cells, indicating a potential for targeted cancer therapy . The mechanism involved cell cycle arrest and reduced melanin production, which could be relevant for skin-related cancers.

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in various biochemical pathways. Notably, the inhibition of tyrosinase—a critical enzyme in melanin synthesis—has been observed with similar compounds . This activity could make it useful in treating hyperpigmentation disorders.

Case Studies and Research Findings

StudyFindings
Antifungal Activity Compounds similar to the target compound showed significant antifungal activity against multiple strains .
Cytotoxicity in Melanoma A related triazole derivative demonstrated selective cytotoxicity (4.9-fold) against melanoma cells while sparing normal cells .
Tyrosinase Inhibition Similar compounds inhibited tyrosinase activity, suggesting potential use in managing pigmentation disorders .

Scientific Research Applications

Recent studies have indicated that compounds with similar structures exhibit significant biological activities, particularly in targeting specific enzymes and receptors involved in disease processes.

Inhibition of Carbonic Anhydrases

Research has highlighted the role of carbonic anhydrases (CAs) IX and XII in tumor growth and metastasis under hypoxic conditions. Compounds designed to inhibit these enzymes have shown promise in combating cancer. For instance, derivatives similar to 3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one have been evaluated for their inhibitory effects on CA IX and XII, demonstrating potential as anticancer agents .

Antimicrobial Properties

The sulfonamide moiety present in the compound suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against various bacterial infections. The exploration of this compound's antibacterial properties could lead to the development of new antibiotics, particularly against resistant strains .

Pharmacological Applications

The pharmacological applications of this compound can be categorized into several areas:

Anticancer Agents

Due to its ability to inhibit carbonic anhydrases and potentially other targets involved in tumorigenesis, this compound may serve as a lead structure for developing novel anticancer therapies.

Antimicrobial Agents

Exploring its efficacy against a range of pathogens could contribute to the discovery of new antimicrobial drugs that address the growing issue of antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with the Same Triazaspiro Core

3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • Structural Differences :
    • Chlorophenyl substituent at position 4 (vs. 3 in the target compound).
    • Sulfonyl group linked to 3-(trifluoromethyl)phenyl (electron-withdrawing) vs. 3,4-dimethoxyphenyl (electron-donating).
  • Implications: The 4-chloro substitution may alter binding affinity in target proteins due to positional isomerism.
(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone
  • Structural Differences: Sulfanylidene (thione) group replaces the sulfonyl moiety. Substituents: Ethyl at position 8, phenyl at position 2, and 3-fluorophenyl methanone.
  • Fluorine introduces electronegativity, which may enhance metabolic stability.

Compounds with Modified Spiro Cores

3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14)
  • Structural Differences :
    • 1,3-Diazaspiro[4.5]decane-2,4-dione core (two nitrogens vs. three in the target).
    • Piperazine-propyl side chain and phenyl at position 8.
  • The diketone core may confer conformational rigidity distinct from the enone system.
2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
  • Structural Differences :
    • 1,3,8-Triazaspiro core (nitrogen positions differ).
    • 3-Methoxyphenyl at position 2 and hydrochloride salt .
  • Implications :
    • Altered nitrogen positioning may disrupt binding to targets requiring a 1,4,8-triazaspiro scaffold.
    • The methoxy group offers moderate polarity, balancing solubility and lipophilicity.

Key Comparative Data

Compound Name Core Structure Position 3 Substituent Position 8 Substituent Key Functional Groups
Target Compound 1,4,8-Triazaspiro[4.5]dec-3-en-2-one 3-Chlorophenyl 3,4-Dimethoxyphenylsulfonyl Sulfonyl, Chloro, Methoxy
3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-... 1,4,8-Triazaspiro[4.5]dec-3-en-2-one 4-Chlorophenyl 3-Trifluoromethylphenylsulfonyl Sulfonyl, CF3
(8-Ethyl-2-phenyl-3-sulfanylidene...methanone 1,4,8-Triazaspiro[4.5]dec-1-en-4-one N/A Ethyl, Phenyl, 3-Fluorophenyl Sulfanylidene, Fluoro
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-... (Compound 14) 1,3-Diazaspiro[4.5]decane-2,4-dione Piperazine-propyl Phenyl Diketone, Piperazine

Research Findings and Hypotheses

  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxyphenylsulfonyl group in the target compound may improve solubility compared to the trifluoromethyl analog, but reduce CNS penetration .
  • Spiro Core Modifications : The 1,4,8-triazaspiro core likely offers superior conformational stability over 1,3-diazaspiro derivatives, enhancing target engagement .
  • Halogen Effects : The 3-chlorophenyl group’s meta substitution may optimize steric interactions in receptor binding pockets compared to para-substituted analogs .

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